Binding Kinetics: N-Hydroxybenzamide vs. Hydroxamic Acids
At the compound-class level, N-hydroxybenzamide-based HDAC inhibitors (the chemotype to which 2,4-diethyl-N,6-dihydroxybenzamide belongs) exhibit fundamentally different target binding kinetics compared to classical aliphatic hydroxamic acid HDAC inhibitors such as vorinostat (SAHA) and trichostatin A (TSA). A panel of benzamide-containing HDAC inhibitors was characterized as slow tight-binding inhibitors with long residence times, in contrast to the rapid-on/rapid-off kinetics of hydroxamate-containing HDACi [1]. In a complementary chemoproteomics study, aminobenzamide-type inhibitors displayed slow off-rates in the range of 10⁻³ min⁻¹ and residence times exceeding 300 minutes, whereas hydroxamate inhibitors showed markedly faster dissociation [2]. Note: These data are class-level inference; no direct kinetic measurements exist for CAS 349392-87-6 specifically.
| Evidence Dimension | HDAC inhibitor–target residence time and dissociation kinetics (class-level comparison) |
|---|---|
| Target Compound Data | No direct experimental data for CAS 349392-87-6. |
| Comparator Or Baseline | Hydroxamate HDACi (vorinostat/SAHA, trichostatin A): rapid-on/rapid-off kinetics. Aminobenzamide HDACi: slow off-rates ~10⁻³ min⁻¹, residence time >300 min [1][2]. |
| Quantified Difference | Qualitative kinetic distinction: benzamide-class HDACi exhibit >300 min residence time vs. transient binding for hydroxamates. Magnitude of difference for this specific compound unknown. |
| Conditions | Recombinant HDAC enzymes; SH-SY5Y neuroblastoma cell line (histone acetylation); chemoproteomic profiling in native protein complexes. |
Why This Matters
Procurement for HDAC drug discovery programs should account for the kinetic mechanism class: if sustained target engagement (long residence time) is the desired pharmacological profile, the N-hydroxybenzamide scaffold offers a mechanistically differentiated starting point compared to classical hydroxamic acids, even though the specific magnitude of this advantage for CAS 349392-87-6 has not been experimentally determined.
- [1] Ortwine DF, et al. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. J Biol Chem, 2013, 288(37), 26926–26943. View Source
- [2] Bantscheff M, et al. Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. ACS Chemical Biology, 2014, 9(8), 1736–1746. View Source
